2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C18H26Cl2FN5O and its molecular weight is 418.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dihydrochloride is a synthetic organic molecule with potential pharmacological applications. Its structure features an imidazole moiety, a piperazine ring, and an acetamide functional group, which suggest diverse biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound's molecular formula is C19H29Cl2N5O with a molecular weight of approximately 414.4 g/mol. The presence of multiple functional groups allows it to interact with various biological targets, making it a candidate for therapeutic development.
Property | Value |
---|---|
Molecular Formula | C19H29Cl2N5O |
Molecular Weight | 414.4 g/mol |
CAS Number | 1323697-90-0 |
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Effects : The imidazole and piperazine components are known to influence neurotransmitter systems and may exhibit antimicrobial properties.
- Anticancer Activity : Preliminary studies suggest selective activity against certain cancer cell lines, potentially through modulation of receptor activities associated with growth and survival pathways.
The compound's ability to interact with serotonin and dopamine pathways may also contribute to its neuropharmacological effects.
Anticancer Activity
A study evaluating the antiproliferative effects of related compounds demonstrated that structural modifications can significantly impact biological efficacy. For instance, compounds with imidazole derivatives showed promising results against various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HeLa (cervical carcinoma) | 9.6 ± 0.7 |
L1210 (murine leukemia) | 41 ± 3 |
CEM (human T-lymphocyte) | Variable |
These findings indicate that the imidazole ring can enhance the activity of compounds against cancer cells, suggesting a potential pathway for further investigation of the target compound's anticancer properties .
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial activity against various pathogens. For example, imidazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. In a comparative study:
Pathogen | Activity Observed |
---|---|
Staphylococcus aureus | Active |
Escherichia coli | Moderate |
Proteus mirabilis | Active |
Such results highlight the potential for the target compound to act as an antimicrobial agent .
Case Studies and Research Findings
- Anti-Tubercular Activity : A series of substituted amides were synthesized and tested for their anti-tubercular properties against Mycobacterium tuberculosis. Some derivatives exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating that structural similarities may confer similar therapeutic potentials .
- Heme Oxygenase Inhibition : Research on acetamide-based inhibitors revealed that certain modifications could enhance anticancer efficacy by inhibiting heme oxygenase-1 (HO-1), which is often overexpressed in tumors. Compounds from this class showed promising results in inhibiting HO-1 activity in various cancer cell lines .
Properties
IUPAC Name |
2-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN5O.2ClH/c1-2-23-8-7-20-18(23)24-11-9-22(10-12-24)14-17(25)21-13-15-3-5-16(19)6-4-15;;/h3-8H,2,9-14H2,1H3,(H,21,25);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYNLOAYFGKKJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.